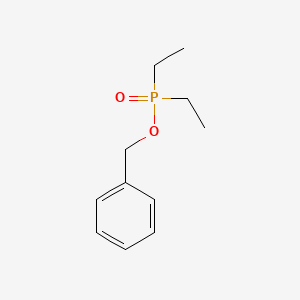

Diethylphosphinic acid benzyl ester

Description

Structure

3D Structure

Properties

CAS No. |

13274-91-4 |

|---|---|

Molecular Formula |

C11H17O2P |

Molecular Weight |

212.22 g/mol |

IUPAC Name |

diethylphosphoryloxymethylbenzene |

InChI |

InChI=1S/C11H17O2P/c1-3-14(12,4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

DQBAITHIHYRSFA-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CC)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethylphosphinic Acid Benzyl Ester and Analogous Phosphinates

Esterification Reactions of Phosphinic Acids

Esterification represents a fundamental approach to synthesizing phosphinate esters. This involves the reaction of a phosphinic acid or its activated derivative with an alcohol. Contemporary methods have introduced advanced techniques to improve reaction rates and yields.

Conventional Esterification Routes from Phosphinic Chlorides

A traditional and reliable method for preparing phosphinate esters involves a two-step process starting from the corresponding phosphinic acid. The phosphinic acid is first converted into a more reactive intermediate, diethylphosphinic chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂). The resulting phosphinic chloride is then reacted with an alcohol, in this case, benzyl (B1604629) alcohol, typically in the presence of a base such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the desired benzyl ester.

This approach, while effective, requires the handling of moisture-sensitive and corrosive phosphinic chlorides and the use of stoichiometric amounts of base, which must be removed from the reaction mixture during purification.

Microwave-Assisted Esterification Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of phosphinate ester synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. mdpi.com The direct esterification of a phosphinic acid with an alcohol can be efficiently promoted under microwave conditions, sometimes even without the need for a catalyst or solvent. researchgate.netnih.gov

For instance, the microwave-assisted direct esterification of phenyl-H-phosphinic acid has been investigated in detail, demonstrating that this technique can be translated from batch to continuous flow operations for improved productivity. mdpi.com This method leverages the efficient and rapid heating provided by microwaves to overcome the activation energy of the esterification process. mdpi.com The reaction of dialkyl phosphites with aldehydes to form α-hydroxyphosphonates, a related transformation, has been successfully carried out under solvent-free and catalyst-free microwave conditions, highlighting the potential of this green activation method. researchgate.net

Table 1: Microwave-Assisted Synthesis of α-Hydroxy-Benzylphosphonates

| Reactants | Conditions | Time | Yield | Reference |

| Benzaldehyde, Diethyl Phosphite (B83602) | MW, Solvent-free, Catalyst-free | - | - | researchgate.net |

| Substituted Benzaldehydes, Dialkyl Phosphites | MW, Na₂CO₃ catalyst, Solvent-free | Short | 71-88% | researchgate.net |

| 2-Formylbenzoic acid, Primary amines, Dialkyl phosphites | MW, Catalyst-free | 10 min | High | nih.gov |

Alkylating Esterification via Phase Transfer Catalysis and Microwave Irradiation

Phase transfer catalysis (PTC) is a valuable methodology for reactions involving reagents located in two immiscible phases. epa.govcrdeepjournal.org In the synthesis of phosphinates, PTC can facilitate the alkylation of phosphinate anions (generated from the phosphinic acid and a base) with alkyl halides. crdeepjournal.org The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phosphinate anion from the aqueous or solid phase into the organic phase where the reaction with the alkylating agent, such as benzyl chloride, occurs.

Combining PTC with microwave irradiation can further enhance reaction efficiency. An expedient protocol for the synthesis of benzyl phosphonates utilizes a KI/K₂CO₃ catalytic system in polyethylene (B3416737) glycol (PEG-400) at room temperature. frontiersin.org In this system, PEG acts not only as a solvent but also as a phase transfer catalyst, activating the anion by complexing the potassium cation. frontiersin.org The in-situ formation of benzyl iodide from benzyl chloride via the Finkelstein reaction, also facilitated by PEG, precedes the nucleophilic displacement by the phosphite anion to yield the final product. frontiersin.org This approach avoids the need for volatile organic solvents and harsh conditions.

Metal-Catalyzed Synthetic Strategies

Transition metal-catalyzed reactions provide powerful and versatile pathways for forming carbon-phosphorus (C-P) bonds, offering an alternative to classical methods like the Michaelis-Arbuzov reaction which can require harsh conditions. organic-chemistry.org

Palladium-Catalyzed Carbon-Phosphorus Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application has been extended to the formation of C-P bonds. An efficient method for synthesizing benzylphosphonate diesters involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. organic-chemistry.orgpsu.edu This reaction typically employs a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with a specialized phosphine (B1218219) ligand like Xantphos. organic-chemistry.orgpsu.edu The reaction proceeds under mild conditions with high efficiency and can be applied to a wide range of benzyl halides and H-phosphonate diesters. psu.edu

Another significant palladium-catalyzed strategy is the α-arylation of benzylic phosphonates. acs.orgnih.gov This deprotonative cross-coupling process (DCCP) enables the formation of diarylmethyl phosphonates by reacting benzyl phosphonate (B1237965) derivatives with aryl bromides. acs.orgnih.gov A catalyst system comprising Pd(OAc)₂ and a bulky biaryl phosphine ligand like CataCXium A has proven effective, affording the coupled products in good to excellent yields. acs.orgnih.gov

Table 2: Palladium-Catalyzed α-Arylation of Diisopropyl Benzyl Phosphonate with Aryl Bromides

| Aryl Bromide | Catalyst System | Yield | Reference |

| Bromobenzene | Pd(OAc)₂/CataCXium A | 91% | acs.org |

| 4-tert-Butyl bromobenzene | Pd(OAc)₂/CataCXium A | 82% | acs.org |

| 4-Fluoro benzyl phosphonate derived substrates | Pd(OAc)₂/CataCXium A | 77-84% | acs.org |

| 2-Methyl benzyl phosphonate derived substrates | Pd(OAc)₂/CataCXium A | 73-92% | acs.org |

Copper-Catalyzed Phosphorylation Reactions

Copper-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to palladium-catalyzed systems for C-P bond formation. One such method involves the copper-catalyzed coupling of H-phosphonates with N-tosylhydrazones, which serve as carbene precursors. researchgate.net This reaction, which can be catalyzed by copper(I) iodide in the presence of a base, produces a variety of alkyl- and benzylphosphonates in good to excellent yields without the need for specialized ligands. researchgate.net

Furthermore, copper(II)-catalyzed tandem cyclization reactions have been developed for the synthesis of complex organophosphorus heterocycles. nih.govrsc.org For example, the reaction of o-alkynylphenyl isothiocyanates with phosphites, catalyzed by copper(II), leads to the formation of 4H-benzo[d] psu.eduacs.orgthiazin-2-yl phosphonates. nih.govrsc.org This process involves the formation of both a C–P and a C–S bond in a single operation under mild conditions, demonstrating the power of copper catalysis in constructing complex molecular architectures. nih.govrsc.org

Radical and Ionic Addition Reactions

Addition reactions represent a fundamental approach for the formation of the phosphinate core structure. Both radical and ionic pathways have been effectively exploited to create new phosphorus-carbon bonds, starting from readily available precursors.

Free-Radical Addition Processes for Phosphinic Acid Derivatives

The free-radical addition of compounds containing a P-H bond, such as hypophosphite derivatives, to unsaturated systems like alkenes and alkynes is a powerful method for creating P-C bonds. These reactions are typically initiated by thermal or photochemical means. For instance, ethyl phosphinate has been shown to add to various alkenes and alkynes under thermal radical conditions using AIBN (azobisisobutyronitrile) as an initiator, yielding H-phosphinates in good yields. organic-chemistry.org A more recent development involves a metal- and initiator-free hydrophosphinylation of unactivated alkenes with phosphinic acid and its derivatives under microwave irradiation, which is believed to proceed through a radical mechanism. organic-chemistry.org

This type of radical addition is foundational for building the phosphinate skeleton. For example, a process for preparing diethylphosphinic acid involves the free-radical reaction of an anhydrous hypophosphorous acid solution with ethylene (B1197577) in the presence of an initiator. google.com This ensures the complete conversion of monoethylphosphinic acid to the desired diethylphosphinic acid. google.com The reaction of P-centered radicals, which can be generated from H-P(O) compounds, with alkenes represents a versatile strategy for synthesizing phosphinic acid derivatives. organic-chemistry.orgoaepublish.com

Grignard Reagent-Mediated Synthesis of H-Phosphinates and their Derivatization

Grignard reagents (R-Mg-X) are potent nucleophiles widely used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org Their application in phosphinate synthesis is a well-established and versatile strategy. One common approach involves the reaction of a Grignard reagent with a trivalent phosphorus ester, such as triethyl phosphite. tandfonline.com This reaction can be optimized to produce alkyl or aryl phosphonites, which are direct precursors to H-phosphinates upon hydrolysis. tandfonline.com For instance, reacting an alkyl or aryl magnesium bromide with triethyl phosphite in tetrahydrofuran (B95107) (THF) provides a route to the corresponding phosphonites. tandfonline.com Subsequent hydrolysis of these intermediates with aqueous acid yields the target H-phosphinates. tandfonline.com

The versatility of this method is demonstrated by the wide range of Grignard reagents that can be employed, including both alkyl and aryl variants. nih.gov The general procedure involves the careful, dropwise addition of the Grignard reagent to a solution of a chlorophosphine, like dichlorophenylphosphine, to construct asymmetric phosphines, which are structurally related to phosphinates. nih.gov

Table 1: Synthesis of H-Phosphinates via Grignard Reagent and Subsequent Hydrolysis

| Grignard Reagent (R-MgX) | Phosphorus Source | Intermediate | Final Product (after Hydrolysis) | Reference |

|---|---|---|---|---|

| Aryl-MgBr | Triethyl phosphite | Aryl Phosphonite | Aryl-H-phosphinate | tandfonline.com |

| Alkyl-MgBr | Triethyl phosphite | Alkyl Phosphonite | Alkyl-H-phosphinate | tandfonline.com |

| CH₃MgCl | Chlorodiphenylphosphine | Methyldiphenylphosphine | (Not an H-phosphinate, but demonstrates P-C bond formation) | nih.gov |

Deprotonation and Subsequent Alkylation of H-Phosphinate Esters

A highly efficient and general method for elaborating H-phosphinate esters involves their direct alkylation under basic conditions. nih.govnih.gov This process begins with the deprotonation of the H-phosphinate ester at the acidic P-H proton using a strong, non-nucleophilic base, followed by trapping the resulting phosphorus-centered anion with an electrophile. organic-chemistry.org Lithium hexamethyldisilazide (LHMDS) has proven to be a particularly effective base for this transformation, typically conducted at low temperatures (-78 °C). nih.govacs.org

This methodology offers a significant advantage as it tolerates a wide variety of functional groups, including esters, imides, and carbamates, within the reacting partners. organic-chemistry.orgacs.org The reaction proceeds with a broad range of electrophiles, and notably, it represents the first successful alkylation of H-phosphinates using less reactive electrophiles like a primary alkyl chloride and a secondary alkyl iodide. nih.govnih.govacs.org For these less reactive electrophiles, a deoxygenation protocol is sometimes necessary to achieve good yields. organic-chemistry.orgacs.org This approach provides a valuable alternative to Arbuzov-type methodologies for creating functionalized disubstituted phosphinate esters. nih.govacs.org

Table 2: Representative Alkylation of H-Phosphinate Esters

| H-Phosphinate Ester | Base | Electrophile | Yield | Reference |

|---|---|---|---|---|

| Various | LHMDS | Primary Alkyl Iodide | Moderate to Good | nih.govacs.org |

| Various | LHMDS | Secondary Alkyl Iodide | Moderate to Good | nih.govnih.gov |

| Various | LHMDS | Primary Alkyl Chloride | Moderate to Good | nih.govnih.gov |

| Various | LHMDS | Allylic Halides | Moderate to Good | acs.org |

Arbuzov and Related Rearrangement Reactions in Phosphinate Synthesis

The Michaelis-Arbuzov reaction, discovered by August Michaelis and extensively explored by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry and a principal method for synthesizing phosphinates. wikipedia.org In its classic form for phosphinate synthesis, the reaction involves the nucleophilic attack of a trivalent phosphonite ester [R¹P(OR²)₂] on an alkyl halide (R³-X). wikipedia.org This initial Sₙ2 attack forms a phosphonium salt intermediate. The displaced halide anion then attacks one of the R² carbons of the alkoxy groups, leading to the formation of a pentavalent phosphinate ester [R¹R³P(=O)(OR²)] and a new alkyl halide (R²-X). wikipedia.orgorganic-chemistry.org

This reaction is exceptionally versatile and widely used for preparing not only phosphinates but also phosphonates and phosphine oxides. wikipedia.org A patent for the synthesis of p-cyano benzyl phosphate-O, O-diethyl ester describes a typical Arbuzov procedure where triethyl phosphite is reacted with p-cyano benzyl chloride at elevated temperatures (120-150 °C). google.com

Modern advancements have expanded the scope of the Arbuzov reaction. Lewis acid-mediated versions allow the reaction to proceed at room temperature, facilitating the preparation of various phosphonates. organic-chemistry.org Furthermore, a radical alternative to the traditional nucleophilic substitution mechanism has been developed. chinesechemsoc.org This photoredox-catalyzed approach enables the reaction of a wider range of alkyl halides, including secondary and tertiary ones, at room temperature and with excellent functional group tolerance, overcoming limitations of the classical thermal method. chinesechemsoc.org

Stereoselective and Enantioselective Synthesis of Phosphinate Esters

Controlling the three-dimensional arrangement of atoms at the phosphorus center is a significant challenge in organophosphorus chemistry. The development of stereoselective and enantioselective methods to synthesize chiral phosphinates is crucial, particularly for applications in medicinal chemistry and asymmetric catalysis.

Chiral Auxiliaries and Catalysts in Asymmetric Phosphinylation

A leading strategy for controlling stereochemistry during synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.org

In phosphinate synthesis, chiral alcohols derived from natural products, such as menthol (B31143) or borneol, are frequently employed as auxiliaries. mdpi.com For example, the reaction of a chlorophosphine with a chiral alcohol like (-)-1,2:5,6-diisopropylidene-D-glucofuranose can proceed with good stereoselectivity to yield diastereomerically enriched phosphinites. mdpi.com These intermediates can then be converted into the target chiral phosphinates. The choice of base and solvent can influence which diastereomer is formed preferentially. mdpi.com

Another powerful approach is the stereospecific addition of a chiral H-phosphinate ester to an alkene. The radical or base-catalyzed addition of (-)-menthyl phenylphosphinate to alkenes has been shown to produce various optically pure alkylphenylphosphinates. organic-chemistry.org Similarly, chiral oxazolidinones, popularized by David A. Evans, and camphor-derived auxiliaries have been successfully applied in a wide range of asymmetric transformations, including those to set the stereochemistry of phosphorus-containing compounds. nih.govresearchgate.net

Enzymatic methods also offer remarkable enantioselectivity. Wild-type and mutant versions of the bacterial phosphotriesterase have demonstrated the ability to stereoselectively hydrolyze racemic mixtures of chiral phosphinate esters, showing a preference for one enantiomer by up to five orders of magnitude. acs.org

Diastereoselective Approaches to Substituted Phosphinates

The stereocontrolled synthesis of phosphinates, where the phosphorus atom is a stereogenic center, is of paramount importance for the development of chiral phosphorus compounds. These compounds are valuable as ligands in asymmetric catalysis and as stereochemically defined probes for biological systems.

One notable approach to achieving diastereoselectivity is through the use of chiral auxiliaries. For instance, the reaction of a racemic H-phosphinate with a nucleophilic alcohol in the presence of a chiral nucleophilic catalyst can lead to the formation of enantioenriched phosphinate products. mdpi.com The mechanism often involves a dynamic kinetic asymmetric transformation (DKAT), where the rapidly racemizing H-phosphinate is selectively coupled with the alcohol by the chiral catalyst. mdpi.com Key to the success of this method is the careful selection of the catalyst, solvent, base, and temperature to maximize enantioselectivity. mdpi.com

Another strategy involves the phospha-Michael addition of H-phosphinates or their corresponding silyl (B83357) esters to chiral α,β-unsaturated acceptors. This method has been successfully employed in the synthesis of phosphinic pseudopeptides. mdpi.com The stereochemical outcome of the addition can be influenced by the chirality of the acceptor molecule, leading to the formation of diastereomerically enriched products.

Furthermore, three-component condensation reactions, analogous to the Kabachnik-Fields reaction, have been developed for the synthesis of phosphinic dipeptide analogues. mdpi.com In this approach, an aldehyde, a carbamate (B1207046) (such as benzyl carbamate), and a phosphonous acid derivative react to form the desired phosphinate with the potential for creating new stereocenters. mdpi.com The diastereoselectivity of such reactions can often be controlled by the choice of reactants and reaction conditions.

A summary of representative diastereoselective approaches is presented in the table below.

| Method | Reactants | Key Features | Product Type |

| Dynamic Kinetic Asymmetric Transformation (DKAT) | Racemic H-phosphinate, Alcohol, Chiral Catalyst | Catalytic amount of chiral substance, broad substrate scope. mdpi.com | Enantioenriched Phosphinates |

| Phospha-Michael Addition | H-phosphinate/Silyl Ester, Chiral α,β-Unsaturated Acceptor | Formation of C-P bond with potential for high diastereoselectivity. mdpi.com | Diastereomerically Enriched Phosphinates |

| Three-Component Condensation | Aldehyde, Carbamate, Phosphonous Acid Derivative | Convergent synthesis, potential for creating multiple stereocenters. mdpi.com | Phosphinic Dipeptide Analogues |

Synthetic Routes to Polymeric and Highly Functionalized Phosphinic Acid Derivatives

The incorporation of phosphinic acid moieties into polymers and highly functionalized molecules imparts unique properties, such as flame retardancy, metal-ion chelation, and biological activity. cd-bioparticles.net Consequently, the development of synthetic routes to these advanced materials is an active area of research.

Polymeric Derivatives:

Phosphorus-containing polymers can be synthesized through various polymerization techniques. One common method involves the preparation of monomers containing a phosphinic acid group, which are then polymerized. For example, vinylidene olefins can be functionalized via hydrophosphinylation to introduce a phosphinic acid group, and these monomers can then be subjected to polymerization. rsc.org

Another approach is the polycondensation of difunctional monomers, where at least one of the monomers contains a phosphinic acid moiety. This allows for the direct incorporation of the phosphorus group into the polymer backbone.

Highly Functionalized Derivatives:

The synthesis of highly functionalized phosphinic acid derivatives often relies on the versatility of the phosphinic acid group for further chemical transformations. A powerful method for introducing functionality is the reaction of silyl ethers of mono-alkylphosphinic acids with various electrophiles. rsc.org This approach allows for the introduction of alkyl groups and other functional moieties through nucleophilic substitution or Michael addition reactions. rsc.org

Palladium-catalyzed cross-coupling reactions have also emerged as a valuable tool for the synthesis of functionalized phosphinates. For instance, the arylation of H-phosphinates with aryl halides or triflates provides a direct route to arylphosphinates. organic-chemistry.org Similarly, the hydrophosphinylation of alkenes and alkynes, catalyzed by transition metals, offers a straightforward method for producing a wide range of functionalized phosphinic acids. rsc.orgorganic-chemistry.org

The esterification of phosphinic acids with functionalized alcohols, such as carbohydrates and flavonoids, represents another important strategy for creating highly functionalized derivatives with potential applications in drug delivery. nih.govacs.org

A summary of synthetic routes to these advanced derivatives is provided below.

| Derivative Type | Synthetic Method | Key Features |

| Polymeric | Polymerization of phosphinic acid-containing monomers | Imparts properties like flame retardancy and metal chelation. cd-bioparticles.net |

| Polymeric | Polycondensation of difunctional monomers | Direct incorporation of phosphorus into the polymer backbone. |

| Highly Functionalized | Alkylation/Michael addition of silyl phosphinites | Versatile method for introducing various functional groups. rsc.org |

| Highly Functionalized | Palladium-catalyzed cross-coupling | Direct formation of C-P bonds with aryl and other groups. organic-chemistry.org |

| Highly Functionalized | Transition metal-catalyzed hydrophosphinylation | Efficient route to a wide range of functionalized phosphinic acids. rsc.orgorganic-chemistry.org |

| Highly Functionalized | Esterification with functionalized alcohols | Creates derivatives with potential biological applications. nih.govacs.org |

Reaction Mechanisms and Reactivity Studies of Diethylphosphinic Acid Benzyl Ester and Structural Analogs

Hydrolytic Stability and Mechanistic Investigations

The hydrolytic stability of diethylphosphinic acid benzyl (B1604629) ester is a critical aspect of its chemical character, with distinct mechanisms governing its breakdown in acidic environments. The structure of the ester, particularly the presence of the benzyl group, plays a decisive role in the operative pathway.

Acid-Catalyzed Hydrolysis: Unimolecular (AAl1) Mechanisms

Under acidic conditions, the hydrolysis of phosphinate esters can proceed through several mechanisms. For esters with an alkyl group capable of forming a stable carbocation, such as the benzyl group in diethylphosphinic acid benzyl ester, a unimolecular mechanism (AAl1) is strongly favored. cdnsciencepub.comcdnsciencepub.comucoz.com This pathway involves the cleavage of the alkyl-oxygen bond (C-O fission).

The AAl1 mechanism is initiated by the protonation of the ester oxygen atom. The rate-determining step is the subsequent unimolecular heterolysis of the C-O bond, which yields a stable benzyl carbocation and diethylphosphinic acid. The high stability of the benzyl carbocation, which is resonance-stabilized by the adjacent aromatic ring, is the primary driving force for this pathway. chemistrysteps.comorgchemboulder.com The final step involves the rapid reaction of the carbocation with water to form benzyl alcohol.

Kinetic studies on the acid-catalyzed hydrolysis of various benzyl diethylphosphinates have provided strong evidence for the AAl1 mechanism. These studies show a distinct bell-shaped relationship between the reaction rate and the acidity of the medium. cdnsciencepub.comcdnsciencepub.com Furthermore, the entropies of activation for the hydrolysis of benzyl diethylphosphinates are found to be small negative or slightly positive values (-4 to -7 cal mol-1 K-1), which is consistent with a unimolecular rate-determining step. cdnsciencepub.comcdnsciencepub.com This contrasts sharply with the large negative activation entropies observed for methyl esters, which hydrolyze via a bimolecular (AAc2) mechanism involving nucleophilic attack by water on the phosphorus atom. cdnsciencepub.comcdnsciencepub.com

Table 1: Activation Parameters for the Acid-Catalyzed Hydrolysis of Benzyl Diethylphosphinate Analogs

| Compound | Entropy of Activation (ΔS*) (cal mol⁻¹ K⁻¹) | Proposed Mechanism | Reference |

|---|---|---|---|

| Benzyl diethylphosphinate | -7 ± 3 | AAl1 | cdnsciencepub.com |

| p-Chlorobenzyl diethylphosphinate | -4 ± 3 | AAl1 | cdnsciencepub.com |

This interactive table summarizes the activation parameters supporting the AAl1 mechanism for benzyl esters.

Nucleophilic Substitution Reactions at Phosphorus and Carbon Centers

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the phosphorus atom and the benzylic carbon. The course of the reaction depends on the nature of the nucleophile and the reaction conditions.

Attack at the Phosphorus Center: Nucleophilic substitution at the phosphorus atom of phosphinate esters typically proceeds via a concerted, associative SN2(P)-like mechanism. rsc.org The nucleophile attacks the phosphorus atom, leading to a trigonal bipyramidal transition state, and displaces the leaving group (in this case, the benzyloxy group). The reactivity at the phosphorus center is influenced by the steric and electronic properties of the substituents on the phosphorus atom and the nature of the nucleophile.

Attack at the Benzylic Carbon Center: The benzylic carbon is also a highly reactive site for nucleophilic substitution. chemistrysteps.comorgchemboulder.com This reactivity stems from the ability of the benzene (B151609) ring to stabilize the transition states of both SN1 and SN2 reactions.

SN1 Pathway: With weak nucleophiles or under conditions that favor ionization, the reaction can proceed through an SN1 mechanism, involving the formation of the resonance-stabilized benzyl carbocation and the diethylphosphinate anion as the leaving group.

SN2 Pathway: With strong nucleophiles, a direct SN2 displacement at the benzylic carbon can occur. The diethylphosphinate anion is a relatively good leaving group, facilitating this reaction.

A notable example of nucleophilic attack at a benzylic position in a related system is the synthesis of benzyl phosphonates from benzyl halides and phosphites (the Michaelis-Arbuzov reaction), which involves the nucleophilic attack of the phosphite (B83602) on the benzylic carbon. frontiersin.org Conversely, direct conversion of benzylic alcohols to phosphonates can be achieved by activating the alcohol with a Lewis acid like ZnI2, followed by attack from a phosphorus nucleophile. acs.orgnih.gov Studies on related phosphinic acid thioesters have shown that benzyl Grignard reagents can attack the sulfur atom, leading to C-S bond formation and demonstrating the complex electrophilic nature of such systems. rsc.org

Photochemical Transformation Pathways and Photodegradation Mechanisms

Organophosphorus esters, including those with benzyl groups, can undergo transformation upon exposure to ultraviolet (UV) light. The photochemical pathways are dictated by the nature of the chromophore within the molecule. For this compound, the benzyl group is the primary chromophore.

The photodegradation of benzyl esters often involves the homolytic cleavage of the benzylic C-O bond upon photoexcitation, generating a benzyl radical and a phosphinoyl radical. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination.

In related systems, such as o-nitrobenzyl esters, photodegradation proceeds through a well-established intramolecular rearrangement (a Norrish Type II reaction), leading to the cleavage of the ester bond and the formation of a nitrosobenzaldehyde and a carboxylic acid. researchgate.net While this compound lacks the ortho-nitro group, the principle of photo-induced bond cleavage is applicable. Studies on caged phosphates using various photoremovable protecting groups, including naphthyl and benzyl derivatives, show that irradiation can lead to the quantitative release of the phosphate (B84403) moiety. beilstein-journals.org The efficiency of these reactions, measured by the quantum yield, depends heavily on the specific chromophore and the solvent. beilstein-journals.org The photolysis products are often the result of complex rearrangements of the protecting group following the initial cleavage event. beilstein-journals.org

Thermal Decomposition and Pyrolysis Mechanisms

The thermal degradation of organophosphorus esters, including phosphinates, is a crucial aspect of their behavior at elevated temperatures, with relevance to their use as flame retardants. The general mechanism for the thermal decomposition of phosphinate esters involves an initial elimination reaction to produce a phosphorus acid and an alkene. nih.gov

For this compound, pyrolysis is expected to proceed via a concerted, non-ionic, intramolecular elimination (Ei) mechanism involving a six-membered cyclic transition state. In this mechanism, the carbonyl oxygen of the phosphinyl group acts as an internal base, abstracting a proton from the ethyl group, while the C-O bond cleaves simultaneously to form diethylphosphinic acid and styrene (B11656) as the primary products. This type of reaction is analogous to the pyrolysis of carboxylate esters.

Studies on a range of organophosphorus esters have shown that the temperature at which decomposition occurs is dependent on the structure. nih.gov Phosphinates and phosphonates generally require higher temperatures for decomposition compared to phosphate esters. nih.govresearchgate.net The initial product, diethylphosphinic acid, is itself thermally unstable and can undergo further degradation at higher temperatures, potentially breaking down to form volatile species and phosphorus-containing radicals like the PO• radical. nih.gov

Table 2: General Thermal Decomposition Behavior of Organophosphorus Esters

| Ester Type | Relative Decomposition Temperature | Primary Decomposition Products | Reference |

|---|---|---|---|

| Alkyl Phosphate | Low | Phosphoric acid + Alkene | nih.gov |

| Aryl Phosphate | Medium | Phosphoric acid + Phenol | nih.gov |

| Phosphonate (B1237965) | High | Phosphonic acid + Alkene | nih.gov |

This interactive table provides a comparative overview of the thermal stability of different organophosphorus esters.

Radical Reactions and Elucidation of Reaction Intermediates

This compound can participate in radical reactions, primarily due to the presence of the benzylic position and the capability of phosphorus to engage in radical processes.

The C-H bonds at the benzylic position are relatively weak and susceptible to hydrogen abstraction by radical initiators. This leads to the formation of a resonance-stabilized benzyl radical. chemistrysteps.commasterorganicchemistry.com This intermediate can then participate in various radical chain reactions, such as polymerization or addition to unsaturated bonds.

Phosphorus-centered radicals can also be generated. For instance, P-centered radicals can be formed from H-phosphinate esters and can subsequently add to alkenes. organic-chemistry.org While this compound does not have a P-H bond, radical-induced cleavage of the P-C or P-O bonds under harsh conditions (e.g., combustion) can generate phosphinoyl radicals (Et2P(O)•). The combustion chemistry of organophosphorus compounds is complex, involving a combination of molecular elimination reactions and radical chain processes. dtic.mil

The elucidation of such transient intermediates often relies on techniques like electron spin resonance (ESR) spectroscopy or by analyzing the final products of radical trapping experiments. rsc.org For this compound, the key radical intermediates expected are the benzyl radical, the diethylphosphinoyl radical, and potentially radicals formed from the ethyl groups.

Intramolecular Cyclization and Molecular Rearrangement Reactions

Intramolecular reactions of phosphinate esters, including cyclization and rearrangement, are fundamental processes in organophosphorus chemistry for constructing cyclic phosphorus-containing molecules. These reactions are typically facilitated by the presence of reactive functional groups within the phosphinate ester molecule that can undergo bond formation with the phosphorus center or other parts of the ester moiety.

Intramolecular Cyclization Reactions:

The formation of cyclic phosphinates often involves the intramolecular reaction of a functional group with the phosphinate moiety. These cyclizations can be promoted under various conditions, including thermal, acidic, or basic catalysis, or through specific reaction types like the Mitsunobu or Kabachnik-Fields reactions.

One notable example involves the intramolecular cyclization of phosphinates containing an amino group. For instance, the reaction of 3-aminopropyl-H-phosphinate with aldehydes leads to the formation of 1,3-azaphosphorine derivatives. nih.gov This transformation proceeds via an intramolecular Kabachnik-Fields reaction, where an in situ formed imine undergoes cyclization with the H-phosphinate group.

Another strategy for forming cyclic phosphinates is through palladium-catalyzed intramolecular C-P bond formation. Diaryl 2-bromoarylphosphonates, for example, can undergo asymmetric cyclization to produce P-chiral biaryl phosphonates in the presence of a palladium catalyst and a chiral ligand. dntb.gov.ua

The intramolecular Mitsunobu reaction has also been employed for the synthesis of cyclic phosphinates. An alcohol intermediate, prepared from isoprenyl-H-phosphinic acid, can be cyclized under Mitsunobu conditions to yield a six-membered phosphinate heterocycle. nih.gov The efficiency of such cyclizations can be influenced by steric factors that favor the proximity of the reacting groups. nih.gov

The following table summarizes examples of intramolecular cyclization reactions of phosphinate structural analogs:

| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Reference |

| 3-Aminopropyl-H-phosphinate and Aldehydes | Intramolecular Kabachnik-Fields | Refluxing butanol | 1,3-Azaphosphorines | up to 76 | nih.gov |

| Ethyl-3-chloropropyl-H-phosphinate and Imines | Intramolecular Cyclization | Toluene, reflux | 1,3-Azaphosphorines | up to 61 | nih.gov |

| 2-Bromophenyl-substituted H-phosphinate esters and Imines | Palladium-catalyzed Cyclization | Pd(PPh₃)₄, Cs₂CO₃ | 1,3-Azaphosphindoles | up to 76 | nih.gov |

| Diaryl 2-bromoarylphosphonates | Palladium-catalyzed Asymmetric Cyclization | Pd(OAc)₂, Chiral Ligand | P-chiral Biaryl Phosphonates | up to 92 | dntb.gov.ua |

| Alcohol from Isoprenyl-H-phosphinic acid | Intramolecular Mitsunobu | DEAD, PPh₃ | 6-membered Phosphinate Heterocycle | 12 | nih.gov |

Molecular Rearrangement Reactions:

Molecular rearrangements involving phosphinates are less common than their cyclization reactions but represent an important class of transformations. A significant example is the phosphonate-phosphinate rearrangement. This base-induced rearrangement involves the migration of a phosphonyl group from a carbon atom to an adjacent oxygen atom, or vice versa, and is a powerful tool for the synthesis of α-hydroxy- or α-aminophosphonates and their corresponding phosphinates. frontiersin.orgresearchgate.net

For instance, the treatment of certain α-hydroxyphosphonates with a strong base can induce a rearrangement to form a phosphinate. researchgate.net This process is driven by the formation of a more stable anionic species. The stereochemistry of these rearrangements has been studied, and they can proceed with a high degree of retention of configuration at the phosphorus and carbon centers. researchgate.net

The table below provides data on a phosphonate-phosphinate rearrangement study:

| Starting Phosphonate Substrate | Base | Temperature (°C) | Rearrangement Product(s) | Yield of Rearranged Product(s) (%) | Stereochemical Outcome | Reference |

| (R)-10 | LiTMP | -78 | (R,SP)- and (R,RP)-12 | 12 | Predominantly retention at C, exclusively retention at P | researchgate.net |

| (S,RP)-14 | LiTMP | -78 | (S,SP)- and (R,SP)-12 | 33 | Partial epimerization at C, exclusively retention at P | researchgate.net |

| (S,SP)-14 | LiTMP | -78 | (S,RP)- and (R,RP)-12 | 25 | Partial epimerization at C, exclusively retention at P | researchgate.net |

While the direct intramolecular cyclization or rearrangement of this compound has not been specifically detailed in the literature, the reactivity patterns of its structural analogs suggest that such transformations would likely require the introduction of additional functional groups onto the diethylphosphinyl or the benzyl moiety to facilitate the necessary bond-forming or bond-breaking steps.

Spectroscopic and Advanced Analytical Characterization of Diethylphosphinic Acid Benzyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Diethylphosphinic acid benzyl (B1604629) ester in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Diethylphosphinic acid benzyl ester, the spectrum would show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the methylene and methyl protons of the two ethyl groups. The integration of these signals corresponds to the number of protons in each group (5H for aromatic, 2H for benzylic CH₂, 4H for ethyl CH₂, and 6H for ethyl CH₃). Spin-spin coupling between adjacent, non-equivalent protons provides connectivity data, appearing as splitting in the signals.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. A proton-decoupled ¹³C NMR spectrum of this compound would display separate peaks for each unique carbon atom, including those in the phenyl ring, the benzylic methylene carbon, and the two carbons of the ethyl groups. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, attached to an electronegative atom).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Benzyl | Aromatic C-H | 7.2 - 7.5 | Multiplet (m) |

| Benzylic O-CH₂ | ~5.0 | Doublet (d) | |

| Ethyl | P-CH₂ | 1.5 - 2.0 | Doublet of Quartets (dq) |

| CH₃ | 0.9 - 1.2 | Doublet of Triplets (dt) | |

| Benzyl | Aromatic C (quaternary) | 135 - 140 | - |

| Aromatic C-H | 127 - 130 | - | |

| Benzylic O-CH₂ | 65 - 70 | - | |

| Ethyl | P-CH₂ | 20 - 25 (with P-C coupling) | - |

| CH₃ | 5 - 10 (with P-C coupling) | - |

Phosphorus-31 (³¹P) NMR is particularly crucial for phosphorus-containing compounds. Since ³¹P has a natural abundance of 100% and is a spin-1/2 nucleus, it provides strong, sharp signals. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment and coordination of the phosphorus atom. For this compound, a single resonance would be expected in the phosphinate ester region of the spectrum. Proton-coupled ³¹P spectra can also reveal couplings to the adjacent methylene protons of the ethyl and benzyl groups, further confirming the structure. The typical chemical shift range for phosphinates is distinct from other phosphorus functional groups like phosphonates or phosphates, making ³¹P NMR a definitive tool for identifying the core functional group.

Two-dimensional NMR experiments provide correlations between nuclei, which are essential for unambiguously assigning signals and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the benzylic and ethyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For this compound, HMBC is invaluable. It would show correlations from the benzylic protons to the quaternary aromatic carbon and from the ethyl protons to the phosphorus atom, confirming the ester linkage and the direct carbon-phosphorus bonds.

DOSY (Diffusion-Ordered Spectroscopy): This advanced technique separates NMR signals based on the diffusion rates of molecules in solution. For a pure sample, all signals from this compound would align, indicating they belong to a single molecular entity. It is also useful for analyzing the purity of the sample and identifying any impurities, which would diffuse at different rates.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by several key absorptions. The most prominent would be the strong P=O stretching vibration. The C-O-P ester linkage and the aromatic ring also give rise to characteristic bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the P=O stretch is also visible, aromatic ring vibrations are often stronger and more defined in Raman spectra compared to IR.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (Aromatic) | IR/Raman | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | IR/Raman | 2850 - 3000 | Medium-Strong |

| P=O stretch (Phosphinate) | IR | 1150 - 1250 | Very Strong |

| C-O stretch (Ester) | IR | 1000 - 1100 | Strong |

| C=C stretch (Aromatic Ring) | IR/Raman | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. Upon ionization, the molecule forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular formula. For this compound (C₁₁H₁₇O₂P), the expected exact mass is approximately 228.09 Da.

High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the benzyl group, loss of the ethoxy group, or rearrangements involving the phosphate (B84403) core. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), is a classic indicator of a benzyl moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Product Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer for detection. A pure sample of this compound would yield a single peak in the gas chromatogram at a specific retention time. The mass spectrum corresponding to this peak would match the known spectrum of the compound, confirming its identity. This method is also highly effective for identifying and quantifying any volatile impurities or by-products from its synthesis.

X-ray Crystallography for Solid-State Structural Analysis (where applicable)

A comprehensive search of scientific literature and crystallographic databases for specific X-ray diffraction data on this compound did not yield any publicly available crystal structures. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and specific atomic coordinates for this particular compound cannot be presented.

In the general analysis of related organophosphorus compounds, X-ray crystallography has been instrumental. For instance, studies on other phosphinic acid derivatives and organophosphorus esters have successfully employed this technique to elucidate their solid-state structures. bohrium.comnih.gov This type of analysis reveals the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of molecules in the crystal. While specific data for this compound is not available, the application of X-ray crystallography to analogous compounds underscores its potential to provide a definitive structural characterization, should suitable crystals of the compound be prepared and analyzed in the future.

Theoretical and Computational Chemistry Studies on Diethylphosphinic Acid Benzyl Ester

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like diethylphosphinic acid benzyl (B1604629) ester. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Electronic Structure: The electronic structure of diethylphosphinic acid benzyl ester would be characterized by the distribution of electrons within its molecular orbitals. Key aspects to investigate include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an ester like this, the HOMO is likely to be located around the oxygen atoms and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed around the phosphoryl group (P=O), suggesting this is the site for nucleophilic attack.

Electron Density and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. Regions of negative potential (typically colored red or orange) would be expected around the phosphoryl oxygen and the ester oxygen, indicating their nucleophilic character. Regions of positive potential (blue) would likely be found around the phosphorus atom and the hydrogen atoms.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. This data provides a quantitative measure of the polarity of bonds, such as the P=O, P-O, and O-C bonds, which is essential for understanding intermolecular interactions and reaction mechanisms.

Reactivity Profiles: From the electronic structure, several reactivity descriptors can be calculated to create a comprehensive reactivity profile.

Global Reactivity Descriptors: These parameters, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies. They provide a general indication of the molecule's stability and reactivity.

Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely confirm the phosphoryl oxygen as a primary site for electrophilic attack and the phosphorus atom as a site for nucleophilic attack. mdpi.com

A typical output from such calculations would include the energies of the frontier molecular orbitals, as illustrated in the hypothetical table below.

| Parameter | Calculated Value (Hypothetical) | Interpretation |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability; a larger gap suggests higher stability. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | A measure of resistance to change in electron distribution. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its synthesis, hydrolysis, or thermal decomposition.

Methodology: Reaction pathway modeling involves identifying the minimum energy path a reaction follows from reactants to products. This is achieved by locating the transition state (TS), which is the highest energy point along this path.

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms (e.g., synchronous transit-guided quasi-Newton methods) are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Application to Hydrolysis: A key reaction for an ester is hydrolysis. Modeling the acid- or base-catalyzed hydrolysis of this compound would reveal the step-by-step mechanism, including the formation of tetrahedral intermediates and the energies of all transition states. This analysis would determine the activation energy (the difference in energy between the reactants and the highest transition state), which is directly related to the reaction rate. A proposed mechanism based on kinetic data for similar reactions often follows an Eley-Rideal model. mdpi.com

| Reaction Step (Hypothetical Hydrolysis) | Structure | Relative Energy (kcal/mol) | Key Features |

| Reactants + H3O+ | R-P(O)OR' + H3O+ | 0.0 | Initial state |

| Transition State 1 (TS1) | [R-P(O)(OH+)OR'] | +15.2 | Protonation of the phosphoryl oxygen |

| Intermediate 1 | R-P(O)(OH)OR' + H2O | -5.1 | Protonated ester |

| Transition State 2 (TS2) | [H2O---P(OH)(R)OR'] | +25.8 | Nucleophilic attack by water |

| Intermediate 2 | R-P(OH)2(OR') | -10.4 | Tetrahedral intermediate |

| Transition State 3 (TS3) | [R-P(OH)2---OR'H+] | +22.5 | Proton transfer to the leaving group |

| Products | Diethylphosphinic Acid + Benzyl Alcohol | -15.0 | Final state |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties and reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time.

Conformational Analysis: this compound has several rotatable bonds (e.g., P-O, O-C, C-C), giving it significant conformational flexibility. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Simulation Protocol: An MD simulation would start with an optimized structure of the molecule. It would then solve Newton's equations of motion for all atoms over a period of nanoseconds, generating a trajectory of the molecule's movements.

Analysis: By analyzing this trajectory, one can determine the preferred dihedral angles, identify stable low-energy conformations, and understand how different parts of the molecule move relative to each other. This is crucial for understanding how the molecule might fit into a binding site of a protein.

Intermolecular Interactions: MD simulations can also be used to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. For instance, simulating the molecule in a box of water would reveal its hydration shell and the nature of its hydrogen bonding interactions. Studies on related aporphine-benzylpyridinium conjugates have used MD simulations to analyze interactions within enzyme binding sites. chemicalbook.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of 1H, 13C, and 31P NMR chemical shifts is a standard application of quantum chemistry.

Methodology: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the most common approach. The calculation provides the absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for 1H and 13C) calculated at the same level of theory.

Application: Predicted NMR spectra can help assign the signals in an experimental spectrum, especially for complex molecules. For this compound, this would help to unambiguously assign the protons and carbons of the ethyl and benzyl groups, as well as the phosphorus signal. Predicted 13C NMR data for a similar structure, dl-mandelic acid benzyl ester, shows distinct peaks for the different carbon environments. uni.lu

Vibrational Frequencies (IR/Raman): Calculating vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra.

Methodology: The calculation involves computing the second derivatives of the energy with respect to the atomic positions. This yields a set of vibrational modes and their corresponding frequencies.

Application: The predicted spectrum can be compared with an experimental one to confirm the structure. Key vibrational modes for this compound would include the P=O stretch (typically a strong band in the IR), P-O-C stretches, and various C-H and C=C vibrations from the ethyl and benzyl groups.

| Spectroscopic Parameter (Hypothetical) | Predicted Value | Experimental Analogue (Typical Range) |

| 31P NMR Chemical Shift | ~ +45 ppm | +30 to +60 ppm (for phosphinates) |

| 1H NMR (CH2-Ph) | ~ 5.1 ppm | 4.5 - 5.5 ppm |

| 13C NMR (P=O) | Not Applicable | Not Applicable |

| IR Freq (P=O stretch) | ~ 1250 cm-1 | 1170 - 1280 cm-1 |

| IR Freq (P-O-C stretch) | ~ 1030 cm-1 | 950 - 1050 cm-1 |

Computational Approaches to Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov Although no specific QSAR studies involving this compound are available, its properties could be incorporated into such a model.

Methodology: A QSAR study requires a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition).

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Indices that describe the connectivity of the atoms.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

3D Descriptors: Molecular shape, surface area, volume.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model is validated using internal (e.g., cross-validation) and external (using a test set of compounds not included in model building) methods to ensure its predictive power.

Hypothetical Application: If this compound were part of a series of phosphinate esters tested for inhibitory activity against a particular enzyme, a QSAR model could be developed. This model might reveal, for example, that activity is positively correlated with the electrostatic potential on the phosphoryl oxygen and negatively correlated with the molecular volume. Such a model would be a powerful tool for designing new, more potent inhibitors.

Advanced Research Applications in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

There is currently a lack of specific documented evidence detailing the role of diethylphosphinic acid benzyl (B1604629) ester as a versatile synthetic intermediate or a key building block in complex organic synthesis. While phosphinic acids and their derivatives are a recognized class of compounds in organic chemistry, the specific utility of the diethylphosphinic acid benzyl ester in this capacity is not extensively reported in scientific literature. In principle, its structure suggests potential for transformation at the phosphorus center or through cleavage of the benzyl ester group, but concrete examples of its application in multi-step syntheses are not prominent.

Functional Materials Chemistry: Integration into Advanced Polymeric Systems

In the realm of functional materials chemistry, the integration of specific small molecules into polymeric systems can impart desirable properties such as flame retardancy, thermal stability, or altered optical and electronic characteristics. However, there are no prominent research findings that describe the incorporation of this compound into advanced polymeric systems. The potential for this compound to act as a monomer, additive, or modifying agent in polymer chemistry has not been a significant focus of investigation according to available scientific reports.

Q & A

Q. What are the optimal reaction conditions for synthesizing diethylphosphinic acid benzyl ester to maximize ester bond formation?

- Methodological Answer: The pH of the reaction medium critically influences benzyl ester bond formation. Acidic conditions (pH 4) favor the reaction between quinone methide intermediates and carboxyl groups (e.g., glucuronic acid), while neutral pH (6–7) promotes side reactions with amino groups in proteins, reducing ester yield . Use FTIR and ¹³C CP/MAS NMR to monitor bond formation, and validate purity via elemental analysis. Avoid neutral conditions if protein contamination is a concern.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer: Combine spectroscopic and chromatographic methods:

Q. How does solvent choice impact the stability of this compound during synthesis?

- Methodological Answer: Use polar aprotic solvents (e.g., dioxane) to enhance solubility and minimize hydrolysis. Avoid aqueous systems unless pH is tightly controlled (<5). For kinetic stability studies, monitor hydrolysis rates via pseudo-first-order rate constants in 50% v/v aqueous dioxane, noting that ethyl esters hydrolyze ~10× slower than methyl esters under similar conditions .

Advanced Research Questions

Q. How can conflicting data on hydrolysis rates of diethylphosphinic acid esters across studies be resolved?

- Methodological Answer: Discrepancies often arise from variations in solvent systems, temperature, or pH. Standardize protocols by:

Q. What strategies mitigate unintended side reactions between this compound and proteins in mixed enzymatic systems?

- Methodological Answer: Neutral pH promotes protein-quinone methide adducts, competing with esterification. To suppress this:

Q. How do substituents on the benzyl group affect the reactivity of diethylphosphinic acid esters in nucleophilic environments?

- Methodological Answer: Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the ester carbonyl, accelerating hydrolysis. Test substituent effects by synthesizing analogs (e.g., 4-nitrobenzyl derivatives) and comparing hydrolysis kinetics. Use Hammett plots to correlate substituent σ values with rate constants .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing variability in esterification efficiency under varying pH?

- Methodological Answer: Perform triplicate experiments at each pH (4–7) and use ANOVA to assess significance. Pairwise comparisons (e.g., Tukey’s test) can identify pH-specific trends. Report standard deviations (±5% as observed in similar studies) and validate via regression models correlating pH with ester yield .

Q. How should researchers design experiments to isolate the role of this compound in complex polymer matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.